![molecular formula C23H21FN4O3 B2961333 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile CAS No. 946377-55-5](/img/structure/B2961333.png)
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile
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Description
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile, also known as EBOB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoylpiperazine and oxazole, and its unique structure has led to its use in various fields of study. In
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into similar compounds, like the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities, provides insights into the potential applications of such chemicals. Compounds synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, including piperazine derivatives, have been screened for antimicrobial activities, showing moderate to good activities against test microorganisms (Bektaş et al., 2007).
Characterization and Biological Evaluation
Another area of application involves the characterization and biological evaluation of compounds synthesized through condensation reactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been characterized and evaluated for in vitro antibacterial and anthelmintic activity, showcasing the potential for similar compounds to be used in biological studies and pharmaceutical development (Sanjeevarayappa et al., 2015).
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to produce hybrid molecules containing various medicinal moieties, including piperazine derivatives. These compounds have been screened for antimicrobial, antilipase, and antiurease activities, indicating the versatility of such synthetic approaches in developing compounds with potential therapeutic applications (Başoğlu et al., 2013).
Crystal Structure Analysis
The crystal structure of related compounds, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been determined to understand the conformation and molecular interactions, providing valuable information for the design and synthesis of new compounds with desired biological activities (Faizi et al., 2016).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives, including those bearing 1,2,4-triazole, have been conducted to explore their anti-cancer properties. This highlights the importance of computational methods in predicting the biological activity of novel compounds and guiding the synthesis of potential therapeutic agents (Karayel, 2021).
properties
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-2-30-17-9-7-16(8-10-17)22(29)27-11-13-28(14-12-27)23-20(15-25)26-21(31-23)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNMRBHPXGFGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile |
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